Polymixin E1, also known as Colistin A, is a cyclic polypeptide antibiotic belonging to the polymyxin family. [, ] It is produced by certain strains of Bacillus polymyxa var. colistinus. [] Polymixin E1 is a significant research subject due to its potent antimicrobial activity against Gram-negative bacteria, particularly multidrug-resistant strains. [, ]
The synthesis of colistin A involves complex fermentation processes and semi-synthetic modifications. Initially, colistin is produced through the fermentation of Bacillus polymyxa, where it is secreted as a mixture of closely related peptides. The primary components include colistin A and colistin B, which can be separated through chromatographic techniques.
Recent studies have explored synthetic methods to create analogs of colistin A to enhance its antimicrobial activity and reduce toxicity. Techniques such as solid-phase peptide synthesis (SPPS) have been employed to construct the cyclic lariat structure characteristic of polymyxins. This structure is crucial for the antibiotic's activity against bacterial membranes .
Colistin A consists of a cyclic heptapeptide with a unique structure that includes a fatty acyl chain. The molecular formula is C_55H_100N_16O_13S, and its molecular weight is approximately 1202.5 g/mol. The cyclic nature of colistin A allows it to interact effectively with bacterial membranes.
The structural characteristics include:
Colistin A exerts its antibacterial effects through specific interactions with the LPS of Gram-negative bacteria. The mechanism involves:
These reactions are critical for its bactericidal activity, making it effective against pathogens such as Escherichia coli and Klebsiella pneumoniae .
The mechanism of action of colistin A can be divided into two main stages:
This dual-action mechanism underscores colistin's potency against resistant Gram-negative bacteria .
Colistin A has significant applications in both clinical and research settings:
Colistin A, a major component of the polymyxin E complex, originated from Paenibacillus polymyxa subsp. colistinus, discovered by Koyama in 1947 [1] [7] [8]. Initially approved by the US FDA in 1959, it demonstrated potent bactericidal activity against Gram-negative pathogens, primarily targeting the lipopolysaccharide (LPS) component of their outer membranes via electrostatic interactions between its cationic diaminobutyric acid residues and the anionic phosphate groups of lipid A [1] [5] [7]. This mechanism disrupts membrane integrity, leading to increased permeability, leakage of cellular contents, and bacterial death [5] [7]. Its initial clinical utility spanned treating intestinal infections, urinary tract infections, and topical applications against pathogens like Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae [1] [8].
The late 20th and early 21st centuries witnessed an alarming escalation in multidrug-resistant (MDR), extensively drug-resistant (XDR), and even pan-drug-resistant (PDR) Gram-negative bacteria, particularly P. aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae (CRE) like K. pneumoniae [1] [2] [5]. This crisis was fueled by the proliferation of carbapenemases and other resistance mechanisms, coupled with a critically dry antibiotic development pipeline [1] [4] [9]. Faced with infections resistant to all other available antibiotics, including carbapenems (designated "Priority 1 critical pathogens" by the WHO) [2] [5], clinicians were forced to re-evaluate abandoned therapeutic options. Colistin, specifically the CMS prodrug formulation for parenteral use, re-emerged in the mid-1990s as the quintessential last-line therapeutic agent [1] [4] [9]. Its revival was not due to an improved safety profile, but rather the absence of viable alternatives against these "superbugs" [1] [9]. Colistin A, as part of the colistin mixture, became critical for treating life-threatening infections like ventilator-associated pneumonia (VAP) and bacteremia caused by MDR Gram-negative pathogens in intensive care units globally [2] [9]. This reliance is starkly illustrated by its inclusion on the WHO's List of Essential Medicines and classification as critically important for human medicine [8].
However, the resurgence of colistin usage inevitably led to increased reports of resistance. While initially rare, resistance mechanisms—both intrinsic (e.g., in Proteus spp., Serratia marcescens, Burkholderia cepacia) [1] and acquired—began to emerge and spread. Key acquired mechanisms include chromosomal mutations in two-component regulatory systems (pmrAB, phoPQ, mgrB) leading to LPS modifications (e.g., addition of phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N)) that reduce the membrane's negative charge and colistin binding [1] [5] [7]. A pivotal development was the discovery of the plasmid-mediated mcr-1 gene in 2015, encoding a pEtN transferase, facilitating horizontal transfer of colistin resistance, significantly complicating the treatment landscape and reinforcing colistin's status as an agent of last resort [5] [7].
Table 1: Emergence of Colistin Resistance in Key Gram-Negative Pathogens
Pathogen | Pre-2015 Resistance Trends | Post-2015/Recent Resistance Trends | Key Resistance Mechanism(s) |
---|---|---|---|
Acinetobacter baumannii | Variable, often moderate but rising | Alarmingly high rates reported (e.g., 52% in Iran, 91.2% in Wuhan) [2] | pmrCAB operon activation, LPS modifications, complete LPS loss via lpx mutations [5] |
Klebsiella pneumoniae | Generally low (<3%) prior to 2015 [2] [16] | Significant increase; 12.9% among isolates in 2020 global study [2]; Reports of 12.3% in Egypt [2] | Chromosomal mutations (mgrB, phoPQ, pmrAB), plasmid-borne mcr genes [1] [5] |
Pseudomonas aeruginosa | Low but increasing (1-5%) [2] [17] | Overall increase; Meta-analysis showed rise from 2% (2006-2010) to 5% (2020-2023) [2]; 7% in Egypt [2] | Mutations in pmrAB, phoPQ, parRS, colRS, cydAB affecting LPS modification and efflux [5] [7] |
Escherichia coli | Very low (typically <1%) [2] [31] | Remains relatively low compared to A. baumannii and K. pneumoniae; Rates 1.1-8.7% in Taiwan (2012-2015) [2] | Primarily plasmid-mediated mcr genes (mcr-1 most common) [5] |
The clinical trajectory of Colistin A, within the colistin complex, exhibits distinct cyclical phases characterized by initial enthusiasm, decline, and eventual, cautious reintroduction:
The reintroduction of Colistin A (as part of the colistin complex) for systemic use faced significant regulatory and pharmacological hurdles stemming from its status as a "legacy" drug:
Table 2: Key Regulatory and Standardization Challenges in Colistin Reintroduction
Challenge Category | Specific Issue | Consequence |
---|---|---|
Dosing & PK/PD | Lack of modern PK/PD data and targets at reintroduction | Difficulty establishing scientifically optimized dosing regimens; Risk of subtherapeutic or toxic exposure |
Unknown PK in special populations (critically ill, CF, renal impairment) | Dosing uncertainty in complex patients | |
Labeling & Formulation | Inconsistent units (IU vs. mg CBA vs. mg CMS) across products and regions | High risk of dosing errors; Hampers research comparability and meta-analyses |
Variability in recommended manufacturer doses for equivalent units | Confusion for prescribers; Potential for under/overdosing | |
Heterogeneity in generic CMS product composition and stability | Unknown impact on efficacy and safety; Difficulty establishing universal standards | |
Clinical Evidence | Absence of modern RCTs meeting current standards at time of reintroduction | Limited high-level evidence for efficacy; Dependence on observational data and historical use |
Lack of incentive for large trials (off-patent drug) | Slow generation of robust clinical evidence | |
Susceptibility Testing | Unreliability of disk diffusion and gradient tests | Misclassification of susceptibility; Potential treatment failure |
Complexity and lack of universal adoption of reference BMD method | Inconsistent resistance reporting; Difficulty tracking true resistance prevalence | |
Challenges in detecting heteroresistance | Underestimation of resistance potential; Risk of treatment failure |
The reintroduction of Colistin A, as a vital component of the colistin complex, highlights the critical dilemma posed by antimicrobial resistance: the necessity to rely on older, less optimized therapies when modern options fail. While its revival provided a lifeline against devastating MDR infections, the journey underscores the profound regulatory, pharmacological, and standardization challenges inherent in repurposing legacy antimicrobials. Addressing these challenges—through harmonized dosing, improved susceptibility testing, and generation of robust clinical data—remains essential to preserve the efficacy of this last-resort agent in the ongoing battle against resistant Gram-negative pathogens.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7